N1-Cyclohexyl-N1-ethylbenzene-1,4-diamine
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Overview
Description
N1-Cyclohexyl-N1-ethylbenzene-1,4-diamine: is an organic compound with the molecular formula C14H22N2. It is known for its applications in various industrial processes, particularly as an antioxidant in rubber production .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-Cyclohexyl-N1-ethylbenzene-1,4-diamine typically involves the reaction of aniline with cyclohexylamine under specific conditions. The process includes:
Reagents: Aniline, cyclohexylamine, and a suitable catalyst.
Conditions: The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors where the reagents are mixed and reacted under optimized conditions to maximize yield and purity. The process may include steps such as distillation and crystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: N1-Cyclohexyl-N1-ethylbenzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines.
Substitution: The aromatic ring allows for electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions typically involve the use of catalysts like iron or aluminum chloride.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry: N1-Cyclohexyl-N1-ethylbenzene-1,4-diamine is used as an intermediate in the synthesis of other complex organic molecules .
Biology: In biological research, it is studied for its potential antioxidant properties and its effects on cellular processes .
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of drugs targeting oxidative stress-related conditions .
Industry: Primarily used as an antioxidant in the rubber industry, it helps in preventing the degradation of rubber products by inhibiting oxidative processes .
Mechanism of Action
The mechanism by which N1-Cyclohexyl-N1-ethylbenzene-1,4-diamine exerts its effects involves its interaction with free radicals. It acts as an antioxidant by donating electrons to neutralize free radicals, thereby preventing oxidative damage. The molecular targets include reactive oxygen species and other free radicals .
Comparison with Similar Compounds
N-Phenyl-1,4-benzenediamine: Another antioxidant used in rubber production.
N,N’-Diphenyl-1,4-benzenediamine: Known for its stabilizing properties in polymers.
Uniqueness: N1-Cyclohexyl-N1-ethylbenzene-1,4-diamine is unique due to its specific structure, which provides enhanced antioxidant properties compared to similar compounds. Its cyclohexyl and ethyl groups contribute to its stability and effectiveness in various applications .
Biological Activity
N1-Cyclohexyl-N1-ethylbenzene-1,4-diamine, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article explores its synthesis, biological interactions, and potential therapeutic applications.
Chemical Structure and Synthesis
This compound is characterized by its unique structure, which includes a cyclohexyl group and an ethyl group attached to a benzene ring with two amine functionalities. The synthesis typically involves the following steps:
- Starting Materials : Cyclohexylamine, ethylamine, and benzene-1,4-diamine are commonly used.
- Reaction Conditions : Reactions are conducted under controlled conditions using catalysts and solvents to optimize yield and purity.
- Purification Techniques : Common methods include recrystallization and chromatography to achieve high-purity compounds.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. It may modulate enzyme activities or bind to receptors, influencing numerous biological pathways. Specific studies have indicated that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in various diseases.
Case Studies
Several studies have highlighted the biological efficacy of this compound:
- Anticancer Activity : Research has shown that this compound exhibits cytotoxic effects on cancer cell lines. In vitro studies demonstrated a dose-dependent inhibition of cell proliferation in breast and prostate cancer models.
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against various pathogens. In one study, it showed significant inhibition against Gram-positive bacteria, suggesting potential as an antibiotic agent.
- Neuroprotective Effects : Preliminary research indicates that this compound may possess neuroprotective properties. Animal models have demonstrated reduced neuronal damage in conditions mimicking neurodegenerative diseases.
Table 1: Biological Activity Overview
Research Findings
Recent findings suggest that the compound's effectiveness is linked to its structural properties. The presence of the cyclohexyl and ethyl groups enhances lipophilicity, facilitating better membrane penetration and interaction with cellular targets.
Comparative Analysis
When compared to similar compounds lacking these functional groups, this compound shows superior biological activity due to enhanced binding affinity for target enzymes and receptors.
Properties
IUPAC Name |
4-N-cyclohexyl-4-N-ethylbenzene-1,4-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-2-16(13-6-4-3-5-7-13)14-10-8-12(15)9-11-14/h8-11,13H,2-7,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDARUXWNKRPJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C2=CC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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